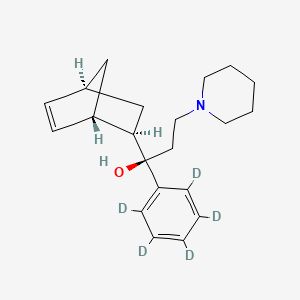

rel-Biperiden EP impurity B-d5

Description

Significance of Impurity Profiling in Pharmaceutical Development

Impurity profiling is integral to the pharmaceutical industry for several key reasons. It ensures the safety, efficacy, and quality of drug products. globalpharmatek.comijpsjournal.com The identification and characterization of impurities help in understanding potential degradation pathways, which in turn aids in establishing appropriate storage conditions and shelf-life for the drug product. globalpharmatek.com Furthermore, impurity profiling can reveal the impact of different manufacturing parameters on the formation of impurities, thereby optimizing the production process to minimize their presence. globalpharmatek.com

Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the control of impurities in new drug substances and products. jocpr.comeuropa.euich.org These guidelines provide a framework for the identification, qualification, and reporting of impurities. jocpr.comich.org The ICH Q3A(R2) guideline, for instance, outlines the thresholds for reporting, identifying, and qualifying impurities in new drug substances. europa.euich.org Adherence to these regulatory standards is mandatory for gaining market approval for new drugs. longdom.org

Table 1: ICH Thresholds for Impurities in New Drug Substances

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

| Source: ICH Q3A(R2) Guideline ich.org |

Reference standards are highly purified compounds that serve as a benchmark for analytical measurements in pharmaceutical quality control. simsonpharma.comgmpsop.com They are crucial for the validation of analytical methods used to detect and quantify impurities. globalpharmatek.com In the context of impurity assessment, reference standards for specific impurities are used to accurately identify and quantify their presence in a drug substance or product. mriglobal.org These standards can be sourced from official pharmacopeias like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), or they can be prepared and characterized in-house. slideshare.net The quality and proper management of reference standards are critical for ensuring the reliability of analytical results. mriglobal.orgsimsonpharma.com

Fundamentals of Isotopic Labeling in Pharmaceutical Chemistry

Isotopic labeling is a technique that involves the incorporation of isotopes, which are variants of an element with a different number of neutrons, into a molecule. musechem.com This technique is a powerful tool in pharmaceutical research for tracing the metabolic fate of drugs and for quantitative analysis. musechem.comnih.gov

Deuterium (B1214612) (²H or D), a stable isotope of hydrogen, is widely used in pharmaceutical research. musechem.comnih.gov Its use as an isotopic label offers several advantages, including the ability to easily distinguish between the labeled compound and its non-labeled counterpart using techniques like mass spectrometry. clearsynth.com Because deuterium is a stable, non-radioactive isotope, it provides a safe method for labeling compounds for various studies. simsonpharma.com

The primary rationale for using deuterated analogs of pharmaceutical impurities, such as rel-Biperiden EP impurity B-d5, is their application as internal standards in quantitative analytical methods, particularly those employing mass spectrometry. clearsynth.comaptochem.com An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization behavior, allowing for the correction of variability in sample preparation, injection volume, and instrument response. aptochem.comscispace.com Deuterated standards are considered the "gold standard" for this purpose because their chemical and physical properties are nearly identical to the unlabeled analyte, yet they are distinguishable by their mass. aptochem.comscispace.com This ensures high precision and accuracy in the quantification of the target impurity. clearsynth.comtexilajournal.com

Definition and Context of this compound within Pharmaceutical Impurity Standards

This compound is the deuterium-labeled analog of Biperiden EP Impurity B. medchemexpress.comveeprho.com Biperiden is a medication used to treat symptoms of Parkinson's disease and certain drug-induced movement disorders. Biperiden EP Impurity B is a known related substance of Biperiden. veeprho.comnih.govallmpuslab.com The "rel" designation indicates a relative stereochemical configuration, and "d5" signifies that five hydrogen atoms in the phenyl group of the molecule have been replaced with deuterium atoms. veeprho.com

This specific deuterated compound serves as an internal standard for the accurate quantification of Biperiden EP Impurity B in analytical testing. veeprho.com Its use is particularly valuable in pharmacokinetic studies and in routine quality control of Biperiden drug substance and product to ensure that the levels of this impurity are within the acceptable limits set by regulatory authorities.

Table 2: Chemical Information for this compound

| Property | Value |

| Chemical Name | rel-(R)-1-((1S, 2R, 4S)-bicyclo[2.2.1]hept-5-en-2-yl)-1-(phenyl-d5)-3-(piperidin-1-yl)propan-1-ol |

| Molecular Formula | C21H24D5NO |

| Molecular Weight | 316.50 g/mol |

| Parent Drug | Biperiden |

| Source: Veeprho, Clinivex veeprho.comtheclinivex.com |

Chemical Identity and Relationship to Biperiden EP Impurity B

This compound is structurally identical to Biperiden EP Impurity B, with the exception of isotopic labeling. medchemexpress.com The "-d5" designation indicates that five hydrogen atoms on the phenyl group of the molecule have been substituted with five deuterium atoms. veeprho.comtheclinivex.com This substitution increases the molecular weight of the compound, allowing it to be differentiated from the non-labeled analyte by mass spectrometry. chemscene.comrxnchem.com

Biperiden EP Impurity B is a known impurity of the drug Biperiden, a muscarinic antagonist. veeprho.comnih.gov The deuterated version, this compound, is synthesized for research and analytical purposes only and is not intended for human or animal use. medchemexpress.comtheclinivex.com

Table 1: Chemical Properties Comparison

| Property | This compound | Biperiden EP Impurity B |

|---|---|---|

| Molecular Formula | C₂₁H₂₄D₅NO chemscene.com | C₂₁H₂₉NO veeprho.comallmpuslab.com |

| Molecular Weight | 316.49 g/mol chemscene.com | 311.47 g/mol veeprho.com |

| Description | A deuterium-labeled analog of Biperiden. veeprho.com | An impurity of the parent drug Biperiden. veeprho.com |

The International Union of Pure and Applied Chemistry (IUPAC) has established specific rules for the nomenclature of isotopically modified compounds. qmul.ac.ukqmul.ac.uk According to these guidelines, the symbol for the nuclide, which includes the mass number as a superscript to the left of the element's symbol, is used to denote isotopic modification. qmul.ac.uk For deuterium (²H), the symbol 'D' is also acceptable, although ²H is preferred in many contexts to avoid ambiguity, especially when other isotopes are present. wikipedia.orgqmul.ac.uk

The position and number of the isotopes are indicated by locants in the chemical name. For this compound, the full IUPAC name is rel-(R)-1-((1S, 2R, 4S)-bicyclo[2.2.1]hept-5-en-2-yl)-1-(phenyl-d5)-3-(piperidin-1-yl)propan-1-ol . veeprho.comtheclinivex.com The "(phenyl-d5)" part of the name explicitly states that all five positions on the phenyl ring are substituted with deuterium.

The stereochemistry of Biperiden and its impurities is complex due to the presence of multiple chiral centers. The IUPAC name for the non-deuterated impurity, (1RS)-1-[(1SR, 2RS, 4SR)-bicyclo[2.2.1]hept-5-en-2-yl]-1-phenyl-3-(piperidin-1-yl)propan-1-ol , defines the relative configuration of these chiral centers. veeprho.comallmpuslab.comtheclinivex.com

The descriptor "rel" in the name of the deuterated compound stands for relative. It indicates that the depicted stereochemistry represents the relative arrangement of the chiral centers within the molecule. The use of "(1RS)" and "(1SR, 2RS, 4SR)" in the non-deuterated name signifies that the compound is a racemic mixture, meaning it contains an equal amount of two enantiomers (mirror-image isomers). veeprho.comnih.gov The deuteration process does not alter the core stereochemical structure of the molecule.

Utility as an Internal Standard in Quantitative Analysis

In quantitative analysis, an internal standard is a substance added in a constant amount to samples, the calibration standard, and the quality control samples. aptochem.com The response of the analyte is then measured relative to that of the internal standard. This technique is crucial for correcting for the loss of analyte during sample processing and for variations in instrument response. aptochem.comtexilajournal.com

Deuterated compounds like this compound are considered the "gold standard" for use as internal standards in mass spectrometry-based bioanalysis. scispace.comveeprho.com Their key advantages include:

Co-elution: They have nearly identical chromatographic retention times to the analyte, meaning they elute at the same time from the chromatography column. aptochem.comtexilajournal.com This is critical because it ensures that both the analyte and the internal standard experience the same matrix effects (interference from other components in the sample). clearsynth.com

Similar Extraction Recovery and Ionization: Due to their similar physicochemical properties, deuterated standards exhibit almost identical behavior to the analyte during sample extraction and ionization in the mass spectrometer. aptochem.comscispace.com

Mass Differentiation: Despite these similarities, they are easily distinguished from the analyte by the mass spectrometer due to the difference in mass conferred by the deuterium atoms. aptochem.com

By using this compound as an internal standard, analysts can achieve highly accurate and precise quantification of Biperiden and its corresponding impurity B in complex matrices such as blood or plasma. veeprho.comtexilajournal.com This compensates for potential errors introduced during sample preparation or by ion suppression or enhancement in the mass spectrometer, leading to more robust and reliable analytical methods. clearsynth.comtexilajournal.comnih.gov

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| Biperiden EP Impurity B |

| rel-(R)-1-((1S, 2R, 4S)-bicyclo[2.2.1]hept-5-en-2-yl)-1-(phenyl-d5)-3-(piperidin-1-yl)propan-1-ol |

| (1RS)-1-[(1SR, 2RS, 4SR)-bicyclo[2.2.1]hept-5-en-2-yl]-1-phenyl-3-(piperidin-1-yl)propan-1-ol |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H29NO |

|---|---|

Molecular Weight |

316.5 g/mol |

IUPAC Name |

(1R)-1-[(1S,2R,4S)-2-bicyclo[2.2.1]hept-5-enyl]-1-(2,3,4,5,6-pentadeuteriophenyl)-3-piperidin-1-ylpropan-1-ol |

InChI |

InChI=1S/C21H29NO/c23-21(19-7-3-1-4-8-19,11-14-22-12-5-2-6-13-22)20-16-17-9-10-18(20)15-17/h1,3-4,7-10,17-18,20,23H,2,5-6,11-16H2/t17-,18+,20+,21-/m0/s1/i1D,3D,4D,7D,8D |

InChI Key |

YSXKPIUOCJLQIE-OKKYCOQQSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@@](CCN2CCCCC2)([C@@H]3C[C@@H]4C[C@H]3C=C4)O)[2H])[2H] |

Canonical SMILES |

C1CCN(CC1)CCC(C2CC3CC2C=C3)(C4=CC=CC=C4)O |

Origin of Product |

United States |

Synthetic Strategies and Isotopic Control of Rel Biperiden Ep Impurity B D5

Approaches to Deuterium (B1214612) Incorporation in Pharmaceutical Impurity Analogs

Deuterium labeling is a powerful technique in pharmaceutical research, offering benefits such as improved metabolic stability and utility as internal standards for mass spectrometry. pharmaffiliates.comresearchgate.net The introduction of deuterium into a molecule can be achieved through various synthetic methods, broadly categorized into complete chemical synthesis using deuterated precursors and post-synthesis hydrogen/deuterium exchange reactions.

Chemical Synthesis Pathways for Deuterated Compounds

One of the most direct methods for preparing deuterated compounds is to build the molecule using isotopically labeled starting materials or building blocks. researchgate.netclearsynth.com This "bottom-up" approach allows for the precise placement of deuterium atoms at specific, non-exchangeable positions within the molecular structure.

Key Strategies:

Use of Deuterated Reagents : This strategy involves incorporating deuterium by using deuterated versions of common reagents. For the synthesis of rel-Biperiden EP impurity B-d5, a key intermediate would be benzene-d6, which could then be functionalized to create the required phenyl-d5 Grignard or organolithium reagent for addition to the rest of the molecular scaffold.

Deuterated Building Blocks : Complex molecules are often assembled from smaller, pre-functionalized fragments. Synthesizing a deuterated version of one of these building blocks is an effective strategy. nih.gov For instance, creating a deuterated phenyl-containing synthon and then coupling it with the bicyclo[2.2.1]heptene and piperidine (B6355638) moieties would be a viable pathway.

Reductive Deuteration : Various methods exist for the reductive deuteration of functional groups. For example, aromatic hydrocarbons can be deuterated using specific catalysts. researchgate.net Aldehydes can also be selectively deuterated using D₂O as the deuterium source in conjunction with photoredox catalysis. researchgate.net

Hydrogen/Deuterium Exchange Reactions for Targeted Labeling

Hydrogen/Deuterium (H/D) exchange reactions are a powerful and efficient method for introducing deuterium into a molecule in the later stages of a synthesis. chemrxiv.org These reactions involve the replacement of one or more hydrogen atoms with deuterium from a deuterium source, such as heavy water (D₂O) or deuterium gas (D₂). pharmaffiliates.combionauts.jp

Common H/D Exchange Methods:

Metal-Catalyzed Exchange : Heterogeneous catalysts like Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), and Rhodium on carbon (Rh/C) can facilitate H/D exchange on aromatic rings and other positions using D₂O as the deuterium source. researchgate.net This method is advantageous as it can often be applied to the final compound or a late-stage intermediate.

Acid/Base Catalyzed Exchange : Protons in certain chemical environments can be exchanged for deuterons under acidic or basic conditions. The lability of the C-H bonds on an aromatic ring can be exploited for this purpose, although conditions must be carefully controlled to avoid unwanted side reactions or degradation of the molecule.

Photocatalytic Exchange : Recent advancements have demonstrated the use of photocatalysis for H/D exchange. These methods can proceed under mild conditions and can offer high selectivity for specific C-H bonds, depending on the photocatalyst and conditions used. chemrxiv.org

Interactive Table 1: Comparison of Deuterium Incorporation Strategies

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Chemical Synthesis | Building the molecule from deuterated starting materials or intermediates. researchgate.netclearsynth.com | Precise control over deuterium location; high isotopic purity achievable. nih.gov | Can be lengthy and expensive; deuterated starting materials may not be readily available. nih.gov |

| H/D Exchange | Replacing hydrogen with deuterium on a pre-existing molecule. chemrxiv.org | Can be performed late-stage; often more cost-effective using D₂O. bionauts.jp | Risk of incomplete exchange or exchange at unintended positions; potential for over- and under-deuteration. nih.govresearchgate.net |

Challenges in the Synthesis of Isotopic Pure this compound

The primary goal in synthesizing a reference standard like this compound is to achieve the highest possible chemical and isotopic purity. It is exceptionally difficult to synthesize a compound that is 100% isotopically pure. researchgate.net The synthesis process is fraught with challenges, including the potential for incorporating the wrong number of deuterium atoms and the formation of undesired isotopic variants.

Prevention of Under- and Over-Deuteration in Synthetic Processes

A significant challenge in deuteration is controlling the exact number of deuterium atoms incorporated into the target molecule. nih.gov The physical properties of deuterated and non-deuterated compounds are very similar, making their separation by standard purification techniques like chromatography extremely difficult. researchgate.net

Under-deuteration : This occurs when the deuteration reaction does not go to completion, resulting in a mixture of molecules with fewer than the desired number of deuterium atoms. In the case of this compound, this would lead to the presence of d1, d2, d3, and d4 species, compromising the isotopic purity of the standard.

Over-deuteration : This happens when deuterium is incorporated at positions other than the intended sites. For this compound, the target is the phenyl ring. However, under harsh reaction conditions, H/D exchange might also occur at other positions, such as the bicycloheptene ring, leading to d6 or higher isotopologues. nih.gov

Preventing these issues requires careful optimization of reaction conditions, including the choice of catalyst, solvent, temperature, and reaction time.

Control of Isotopologue and Isotopomer Impurities

Beyond achieving the correct number of deuterium atoms, it is also crucial to control the presence of different types of isotopic impurities.

Isotopologues : These are molecules that differ in the number of substituted isotopes. wikipedia.org For example, the d4 and d6 versions of Biperiden impurity B are isotopologues of the desired d5 compound. Their presence reduces the isotopic enrichment of the final product.

Isotopomers : These are isomers that have the same number of isotopic atoms but differ in their positions within the molecule. wikipedia.org For this compound, all five deuterium atoms are on the phenyl ring. However, if a synthetic route resulted in, for example, four deuteriums on the phenyl ring and one on the piperidine ring, this would be an isotopomer of a molecule with all five on the phenyl ring and would constitute a significant impurity.

The formation of these impurities often arises from competing reaction pathways or the scrambling of isotopes under certain conditions. nih.govresearchgate.net Therefore, synthetic routes must be designed to be highly regioselective to minimize the formation of undesired isotopomers.

Interactive Table 2: Challenges and Mitigation in Isotopic Synthesis

| Challenge | Description | Mitigation Strategies |

|---|---|---|

| Under-deuteration | Incomplete incorporation of deuterium, leading to lower-mass isotopologues (e.g., d1-d4). nih.gov | Optimize reaction time and temperature; use a sufficient excess of the deuterium source; repeat the deuteration process. nih.govepj-conferences.org |

| Over-deuteration | Incorporation of deuterium at non-target sites, leading to higher-mass isotopologues (e.g., d6+). nih.gov | Use highly selective catalysts; employ milder reaction conditions; choose synthetic routes that protect non-target C-H bonds. |

| Isotopologue Impurities | Presence of molecules with a different number of deuterium atoms. wikipedia.org | High-resolution mass spectrometry for analysis; careful selection of synthetic pathway to ensure high conversion. nih.gov |

| Isotopomer Impurities | Presence of molecules with deuterium atoms at incorrect positions. wikipedia.org | Use of regioselective reactions; synthesis from precisely deuterated building blocks. nih.gov |

Optimization of Synthetic Processes for this compound Reference Materials

The production of a pharmaceutical reference standard demands a robust, reliable, and scalable synthetic process that consistently delivers a product of high purity. researchgate.net Optimization is a critical phase that links the initial synthetic design to the final, validated production method.

The optimization process for synthesizing this compound would involve a multi-pronged approach:

Screening of Reaction Conditions : This involves systematically varying parameters such as solvents, bases or catalysts, temperature, and reaction time to find the optimal conditions that maximize the yield of the desired d5-isotopologue while minimizing impurities. nih.gov For example, different heterogeneous catalysts (Pd, Pt, Rh) and supports could be tested for an H/D exchange reaction to find the one with the highest selectivity for the phenyl group.

Selection of Deuterium Source : While D₂O is an inexpensive and common deuterium source, other deuterated reagents might offer better selectivity or efficiency for a specific transformation, despite higher costs. nih.gov The choice depends on the specific synthetic step being optimized.

Intermediate and Final Product Purification : Developing effective purification methods is crucial. While isotopic impurities are hard to separate, chemical impurities arising from side reactions or unreacted starting materials must be removed. This may involve optimizing crystallization conditions or using advanced chromatographic techniques to achieve the required chemical purity (>98%). nih.govchemscene.com

Analytical Method Development : Throughout the optimization process, sensitive analytical methods like high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential. nih.gov HRMS can quantify the distribution of isotopologues (d0, d1, d2, etc.), while NMR can confirm the location of the deuterium atoms, ensuring control over isotopomer impurities.

Ultimately, the goal is to develop a process that is not only high-yielding but also highly reproducible, ensuring that each batch of the this compound reference standard meets the stringent specifications required for its use in regulated pharmaceutical analysis. princeton.edu

Strategies for Achieving High Isotopic Enrichment and Puritymedchemexpress.comiaea.org

The synthesis of this compound as a stable isotope-labeled internal standard necessitates meticulous control over isotopic enrichment and chemical purity to ensure accurate quantification in analytical studies. medchemexpress.comveeprho.com The primary strategies revolve around the introduction of deuterium atoms at specific molecular positions with high efficiency and minimizing the presence of non-deuterated or partially deuterated species.

A common and effective strategy for introducing the d5-phenyl group in this compound involves a Grignard reaction. This synthetic route utilizes a deuterated precursor, specifically phenyl-d5-magnesium bromide, which reacts with the appropriate ketone intermediate, 1-(bicyclo[2.2.1]hept-5-en-2-yl)-3-(piperidin-1-yl)propan-1-one. patsnap.comgoogle.com The success of this strategy is highly dependent on the isotopic purity of the Grignard reagent, which must be synthesized from highly enriched bromobenzene-d5.

Achieving high isotopic enrichment also involves preventing H/D exchange reactions during synthesis and purification. The choice of solvents and reagents is critical; protic solvents (like water or alcohols) that could facilitate deuterium loss are typically avoided in steps where the deuterated moiety is sensitive to exchange.

Late-stage hydrogen isotope exchange (HIE) reactions represent an alternative approach. researchgate.net While not explicitly documented for this specific impurity, methods using catalysts like ruthenium or palladium nanoparticles with D2 gas or deuterated solvents (e.g., AcOH-d4) have been developed for the polydeuteration of various organic compounds. researchgate.netresearchgate.net These methods can offer high levels of deuterium incorporation under controlled conditions. However, controlling the specific position of the labeling (regioselectivity) can be a challenge and may lead to a mixture of isotopologues requiring extensive purification.

The determination and verification of isotopic enrichment are critical post-synthesis steps. A combination of high-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the standard approach. rsc.org HR-MS can distinguish between the desired d5-labeled compound and its less-deuterated counterparts, allowing for the calculation of percentage isotopic purity. NMR spectroscopy confirms the specific sites of deuterium incorporation and assesses the structural integrity of the molecule. rsc.org

Table 1: Key Strategies for High Isotopic Enrichment

| Strategy | Description | Key Considerations |

| Use of Deuterated Precursors | Synthesis using starting materials already containing the deuterium labels, such as phenyl-d5-magnesium bromide. | Requires high isotopic purity of the starting material. Minimizes side reactions and simplifies purification. |

| Catalytic H/D Exchange | Late-stage introduction of deuterium using metal catalysts (e.g., Pd, Ru) and a deuterium source (e.g., D2 gas). researchgate.net | Can achieve high deuterium incorporation but may lack regioselectivity, potentially requiring complex purification. |

| Control of Reaction Conditions | Use of aprotic solvents and reagents to prevent unwanted H/D exchange during the synthesis. | Crucial for maintaining the isotopic integrity of the labeled positions throughout the synthetic sequence. |

| Analytical Verification | Employment of techniques like HR-MS and NMR to confirm isotopic enrichment and structural integrity. rsc.org | Essential for quality control and validation of the final deuterated standard. |

Purification Methodologies for Deuterated Impurity Standardsmedchemexpress.comveeprho.com

The purification of deuterated impurity standards like this compound is a critical process aimed at isolating the desired d5-labeled compound from a complex mixture. This mixture can contain not only typical process-related impurities (e.g., starting materials, by-products) but also isotopic variants, such as the non-deuterated (d0) analogue and partially deuterated (d1-d4) species. The physical and chemical properties of these isotopic variants are very similar, making their separation challenging.

Chromatography is the most widely used and effective technique for purifying deuterated standards. wikipedia.org

High-Performance Liquid Chromatography (HPLC) , particularly in its preparative form (prep-HPLC), is a cornerstone method. By optimizing the stationary phase (e.g., reversed-phase C18), mobile phase composition, and gradient, it is possible to achieve separation of the d5-labeled compound from its non-deuterated counterpart and other impurities. The slight difference in retention time caused by the kinetic isotope effect can be exploited for separation.

Flash Chromatography may be used for initial, large-scale purification to remove major impurities before a final polishing step with prep-HPLC.

Crystallization and Recrystallization are also valuable purification techniques, especially for removing significant quantities of impurities. wikipedia.org Since this compound is a solid, it can be dissolved in a suitable pure solvent and then crystallized out of the solution by cooling or by adding an anti-solvent. google.com This process can effectively increase both chemical and isotopic purity, as the crystal lattice will preferentially incorporate the molecule of the correct structure and isotopic composition. Multiple recrystallization steps may be necessary to achieve the high purity required for a reference standard (typically ≥98%). chemscene.com

Trituration can be employed to remove highly soluble impurities from the solid deuterated product by washing it with a solvent in which the desired compound is insoluble. wikipedia.org

For volatile impurities, evaporation or distillation under reduced pressure can be used, though this is more applicable to precursors or intermediates in the synthesis rather than the final high-molecular-weight product. wikipedia.orggoogle.com

The selection of a purification strategy is often a multi-step process, combining several of these techniques to achieve the stringent purity requirements for a deuterated analytical standard.

Table 2: Purification Methodologies

| Method | Application for Deuterated Standards | Advantages | Limitations |

| Preparative HPLC | Final purification step to separate isotopic variants and other closely related impurities. | High resolution and efficiency; capable of separating compounds with very similar properties. | Limited sample capacity; solvent-intensive. |

| Crystallization/ Recrystallization | Bulk purification to increase chemical and isotopic purity of the solid product. wikipedia.org | Can be highly effective for achieving high purity; scalable. | Dependent on the compound's ability to form high-quality crystals; may not remove all isotopic variants efficiently in one step. |

| Flash Chromatography | Initial clean-up to remove major impurities from the crude reaction mixture. | Fast and suitable for larger quantities. | Lower resolution than HPLC; generally insufficient for final purification of isotopic standards. |

| Trituration | Removal of highly soluble impurities by washing the solid product. wikipedia.org | Simple and quick method for removing specific types of impurities. | Only effective if impurities have significantly different solubility profiles from the desired product. |

Advanced Analytical Methodologies for Characterization and Quantification of Rel Biperiden Ep Impurity B D5

Spectroscopic Techniques for Structural Elucidation of Deuterated Impurities

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Position and Quantity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic arrangement within a molecule. In the analysis of deuterated compounds, both proton (¹H NMR) and deuterium (²H NMR) spectroscopy play vital roles.

¹H NMR is used to identify the absence of protons at specific positions in the molecule, which indicates the sites of deuterium substitution. The integration of the remaining proton signals allows for the quantification of the extent of deuteration. For a compound like Biperiden, which has a complex proton spectrum, the simplification of the spectrum due to the replacement of protons with deuterium can aid in the assignment of the remaining signals.

²H NMR, on the other hand, directly detects the deuterium nuclei. The chemical shifts in a ²H NMR spectrum are identical to those in a ¹H NMR spectrum, providing a direct confirmation of the deuteration sites. The number of signals corresponds to the number of non-equivalent deuterated positions, and the signal integrals are proportional to the number of deuterium atoms at each site. This makes ²H NMR a definitive tool for determining the isotopic distribution within the molecule.

Table 1: Hypothetical ¹H NMR and ²H NMR Data for rel-Biperiden EP Impurity B-d5

| Technique | Observed Chemical Shifts (ppm) | Interpretation |

| ¹H NMR | Absence of signals in the aromatic region (e.g., 7.2-7.5 ppm) | Indicates deuteration on the phenyl ring. |

| Reduced integration of aliphatic signals | Suggests partial deuteration in other parts of the molecule. | |

| ²H NMR | Signals corresponding to aromatic positions | Confirms the location of deuterium on the phenyl ring. |

| Additional signals in the aliphatic region | Pinpoints other sites of deuteration. |

Note: This table is illustrative and based on the expected spectral changes upon deuteration of Biperiden. Actual chemical shifts would need to be determined experimentally.

Mass Spectrometry (MS) for Molecular Weight and Isotopic Distribution Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and assessing its isotopic composition. For deuterated impurities, MS provides a rapid confirmation of the incorporation of deuterium atoms.

The molecular ion peak in the mass spectrum of this compound would be expected to be five mass units higher than that of unlabeled Biperiden, corresponding to the five deuterium atoms. The analysis of the isotopic cluster of the molecular ion can reveal the isotopic purity of the compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). americanpharmaceuticalreview.com This precision allows for the unambiguous determination of the elemental composition of a molecule. For this compound, HRMS can confirm the exact number of carbon, hydrogen, deuterium, nitrogen, and oxygen atoms, thereby verifying the molecular formula and the presence of the five deuterium atoms. americanpharmaceuticalreview.com

Table 2: Theoretical HRMS Data for Biperiden and this compound

| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| Biperiden | C₂₁H₂₉NO | 311.2249 |

| This compound | C₂₁H₂₄D₅NO | 316.2563 |

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a series of product ions. The resulting fragmentation pattern provides a structural fingerprint of the molecule. By comparing the MS/MS spectrum of this compound with that of unlabeled Biperiden, the location of the deuterium atoms can often be inferred. Fragments containing the deuterium labels will exhibit a corresponding mass shift. For instance, in a study analyzing Biperiden in plasma, the mass transition for Biperiden was m/z 312 → 143, while for the Biperiden-d5 internal standard, the transition was m/z 317 → 148. This indicates that the deuterium atoms are located on the fragment with m/z 148.

Chromatographic Separation Techniques for Purity and Isotopic Profiling

Chromatographic techniques are essential for separating the API from its impurities, allowing for their individual characterization and quantification.

Liquid Chromatography (LC) Coupled with Mass Spectrometry (LC-MS) for Impurity Analysis

Liquid Chromatography (LC) is a powerful separation technique that is widely used in the pharmaceutical industry for impurity profiling. When coupled with mass spectrometry (LC-MS), it becomes an exceptionally sensitive and selective analytical tool. An LC-MS method can separate this compound from the API and other related impurities, while the mass spectrometer provides molecular weight and structural information for each separated component.

In the context of deuterated impurities, LC-MS is crucial for determining isotopic purity. It can separate species with different numbers of deuterium atoms (isotopologues), allowing for the quantification of the desired deuterated compound relative to its less-deuterated counterparts. Several studies have detailed the use of LC-MS for the analysis of Biperiden, often employing a deuterated internal standard like Biperiden-d5 for accurate quantification. These methods typically utilize reversed-phase chromatography with a C18 or phenyl column.

Table 3: Representative LC-MS Method Parameters for Biperiden Analysis

| Parameter | Condition |

| LC Column | XBridge Phenyl, 4.6 x 100 mm, 3.5 µm |

| Mobile Phase | Isocratic elution with 0.025% NH₄OH in 67% acetonitrile |

| Flow Rate | 1.0 mL/min |

| MS Detection | Positive Ion Electrospray (ESI+) |

| MS/MS Transitions | Biperiden: m/z 312 → 143; Biperiden-d5: m/z 317 → 148 |

These parameters are based on published methods for Biperiden analysis and may require optimization for the specific analysis of this compound.

On-line Hydrogen/Deuterium Exchange LC-MS for Active Hydrogen Identification

On-line Hydrogen/Deuterium Exchange Liquid Chromatography-Mass Spectrometry (H/D exchange LC-MS) is a powerful technique for identifying the number of active or labile hydrogens in a molecule. nih.gov In the context of this compound, this methodology can be employed to confirm the position and number of deuterium atoms that have not replaced active hydrogens (e.g., those in -OH or -NH groups).

The process involves introducing the deuterated impurity into an LC-MS system where the mobile phase contains a source of deuterium, typically deuterium oxide (D₂O). As the analyte travels through the system, hydrogens attached to heteroatoms will exchange with deuterium from the solvent. This exchange results in a mass shift in the mass spectrum, which corresponds to the number of active hydrogens present in the molecule. nih.govnih.gov For this compound, which already contains five deuterium atoms on the phenyl ring, any additional mass increase would indicate the presence of exchangeable hydrogens, such as the one in the hydroxyl group. This technique is particularly useful for confirming the structural integrity of the deuterated standard. nih.gov The experimental setup typically involves a low-temperature and low-pH quench to minimize back-exchange before the sample enters the mass spectrometer. waters.comyoutube.com

Optimization of Chromatographic Conditions for Deuterated Impurities

Optimizing chromatographic conditions is paramount for the successful separation and quantification of deuterated impurities from the parent drug and other related substances. nih.gov For this compound, the goal is to achieve baseline separation from Biperiden and other potential impurities. nih.gov

Key parameters for optimization include the choice of the stationary phase, mobile phase composition (including organic modifier and pH), column temperature, and flow rate. chromatographyonline.comchromatographyonline.com Reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly employed technique for impurity profiling. chromatographyonline.com The selection of a column with a different selectivity than what is used for the main compound can often reveal impurities that might otherwise co-elute. chromatographyonline.com For instance, different C18 columns or even phenyl-hexyl columns could be screened to find the optimal selectivity for separating Biperiden from its d5-labeled impurity. The mobile phase pH can significantly influence the retention and peak shape of ionizable compounds like Biperiden. chromatographyonline.com A systematic approach, such as a Design of Experiments (DoE), can be used to efficiently explore the effects of multiple variables and identify the most robust chromatographic conditions. nih.gov

Other Chromatographic Approaches for Impurity Profiling

While RP-HPLC is a workhorse in impurity profiling, other chromatographic techniques can provide complementary information or may be better suited for specific types of impurities. ijprajournal.commedwinpublishers.com

Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is particularly useful for separating polar compounds that show little retention in reversed-phase systems. nih.gov While Biperiden and its impurity are not extremely polar, HILIC could offer a different selectivity profile that might be advantageous for separating specific polar degradation products. medwinpublishers.com

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities or those that can be derivatized to become volatile, GC-MS offers high separation efficiency and sensitive detection. ijprajournal.comdrug-dev.com It is a standard method for the analysis of residual solvents. ijprajournal.com

Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, often carbon dioxide, as the mobile phase. It can be faster than HPLC and offers unique selectivity, particularly for chiral separations and for compounds that are not easily analyzed by GC or HPLC. medwinpublishers.com

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC): These planar chromatographic techniques are cost-effective and can be used for initial screening and isolation of impurities. ijprajournal.comijpsjournal.com HPTLC offers better resolution and sensitivity compared to conventional TLC. ijpsjournal.com

Hyphenated Techniques: The coupling of liquid chromatography with mass spectrometry (LC-MS) is a cornerstone of modern impurity profiling, providing both separation and structural information. ijprajournal.comijpsjournal.com More advanced hyphenated techniques like LC-NMR and LC-NMR-MS can provide even more detailed structural elucidation of unknown impurities. rroij.com

Interactive Table: Chromatographic Approaches for Impurity Profiling

| Technique | Principle | Application in Impurity Profiling |

| RP-HPLC | Partitioning between a non-polar stationary phase and a polar mobile phase. | Widely used for separating a broad range of drug impurities. chromatographyonline.com |

| HILIC | Partitioning of polar analytes between a polar stationary phase and a less polar mobile phase. | Separation of highly polar impurities and metabolites. nih.gov |

| GC-MS | Separation of volatile compounds in a gaseous mobile phase followed by mass spectrometric detection. | Analysis of residual solvents and volatile impurities. ijprajournal.com |

| SFC | Separation using a supercritical fluid as the mobile phase. | Fast separations, chiral analysis, and analysis of thermolabile compounds. medwinpublishers.com |

| HPTLC | Planar chromatography with enhanced separation efficiency and sensitivity. | Screening, isolation, and quantification of impurities. ijpsjournal.com |

| LC-MS | Combines the separation power of LC with the detection capabilities of MS. | Identification and quantification of impurities. ijpsjournal.com |

Method Validation Parameters for Deuterated Impurity Analysis

Validation of the analytical method is crucial to ensure that it is suitable for its intended purpose, which in this case is the reliable and accurate measurement of this compound. The validation should be performed in accordance with ICH guidelines.

Specificity and Selectivity in the Presence of Related Analogs

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or the matrix. loesungsfabrik.de Selectivity refers to the ability of the method to differentiate and quantify the analyte from other substances in the sample. iupac.orgiupac.org

For this compound, the method must be able to distinguish it from the unlabeled Biperiden, other Biperiden-related impurities, and any potential degradation products. This is typically demonstrated by spiking the sample with the main compound and all known related substances and showing that the peak for this compound is well-resolved from all other peaks. nih.gov In chromatographic methods, a resolution of greater than 1.5 between adjacent peaks is generally considered adequate. nih.gov The use of a photodiode array (PDA) detector can help in assessing peak purity, further confirming the specificity of the method.

Linearity, Accuracy, and Precision for Quantitative Analysis

Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. For an impurity, this is typically evaluated over a range from the reporting threshold to 120% of the specification limit. chromforum.org A linear relationship is usually demonstrated by a correlation coefficient (r²) of ≥ 0.99. alfa-chemistry.combas.bg

Accuracy: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. nih.gov For impurity quantification, it is often determined by spiking the drug substance with known amounts of the impurity at different concentration levels (e.g., LOQ, 100%, and 150% of the specification). nih.gov The recovery of the added impurity is then calculated, with acceptance criteria typically in the range of 80-120%. nih.gov

Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). For impurities, the acceptance criteria for precision are often an RSD of not more than 15-20%, especially at the limit of quantification. alfa-chemistry.com

Limits of Detection and Quantification for Trace Impurities

Limit of Detection (LOD): The LOD is the lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. It is often determined based on the signal-to-noise ratio, typically a ratio of 3:1. chemass.si

Limit of Quantification (LOQ): The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. nih.gov The LOQ is a critical parameter for impurity methods, as it defines the lower limit of the reporting range. It is commonly established at a signal-to-noise ratio of 10:1. The quantitation limit for analytical procedures should be no more than the reporting threshold. fda.gov The precision and accuracy at the LOQ should also be demonstrated. alfa-chemistry.com

Interactive Table: Method Validation Parameters

| Parameter | Definition | Typical Acceptance Criteria for Impurity Analysis |

| Specificity | Ability to assess the analyte unequivocally in the presence of other components. loesungsfabrik.de | Resolution (Rs) > 1.5 between analyte and interfering peaks. nih.gov |

| Linearity | Proportionality of test results to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. alfa-chemistry.combas.bg |

| Accuracy | Closeness of the measured value to the true value. | Recovery of 80-120% of the spiked amount. nih.gov |

| Precision (Repeatability) | Closeness of agreement between repeated measurements on the same sample. | RSD ≤ 15-20%. alfa-chemistry.com |

| Precision (Intermediate) | Variation within the same laboratory over different days, analysts, or equipment. | RSD ≤ 15-20%. alfa-chemistry.com |

| LOD | Lowest concentration that can be detected. | Signal-to-Noise Ratio ≈ 3:1. chemass.si |

| LOQ | Lowest concentration that can be quantified with acceptable accuracy and precision. | Signal-to-Noise Ratio ≈ 10:1; RSD ≤ 20%. alfa-chemistry.comnih.gov |

Research Applications of Rel Biperiden Ep Impurity B D5 in Pharmaceutical Science

Application as an Internal Standard in Quantitative Bioanalytical Methods

The deuterated compound, rel-Biperiden EP impurity B-d5, serves a critical function in pharmaceutical science as an internal standard (IS), particularly in quantitative bioanalytical methods. veeprho.comtheclinivex.com An internal standard is an essential component of robust, high-throughput bioanalytical methods, providing a measure of control for variability introduced during sample extraction, chromatographic injection, and ionization. aptochem.com Stable isotope-labeled internal standards (SIL-IS), such as those labeled with deuterium (B1214612) (²H or D), are considered the 'gold standard' in bioanalysis, especially for methods utilizing mass spectrometry (MS) detection. aptochem.comtandfonline.com The use of a SIL-IS is justified for scientific, regulatory, and financial reasons, as it can significantly reduce method development time and prevent unreliable data that can arise from using surrogate, non-isotopically labeled standards. kcasbio.com Regulatory bodies like the European Medicines Agency (EMA) have noted that the vast majority of bioanalytical method validation submissions incorporate SIL-IS. kcasbio.com

This compound, as a deuterium-labeled analog of a Biperiden impurity, is specifically designed for this purpose. veeprho.com Its physical and chemical properties are nearly identical to the non-labeled analyte, yet its increased mass allows it to be distinguished by a mass spectrometer. aptochem.com This characteristic is fundamental to its role in ensuring the accuracy and reliability of therapeutic drug monitoring and pharmacokinetic studies for Biperiden. veeprho.com

In quantitative mass spectrometry (MS) assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound is invaluable for calibration and quantification. clearsynth.comscioninstruments.com An internal standard is added at a known, constant concentration to all samples, including calibration standards, quality controls, and unknown study samples. youtube.com The analytical method then measures the response ratio of the target analyte (e.g., Biperiden or its non-labeled impurity B) to the internal standard (this compound).

This ratiometric approach is crucial for accurate quantification. thermofisher.com A calibration curve is constructed by plotting the response ratio against the known concentrations of the analyte in the calibration standards. The concentration of the analyte in unknown samples is then determined by interpolating their measured response ratios onto this curve. Using a stable isotope-labeled internal standard like this compound ensures that any random or systematic errors occurring during sample processing and analysis affect both the analyte and the IS to the same degree, thus canceling each other out and preserving the accuracy of the final calculated concentration. scioninstruments.comyoutube.com The goal is for the IS to co-elute with the compound being quantified. aptochem.com

Table 1: Illustrative Calibration Data for Biperiden Quantification Using this compound as Internal Standard

| Sample Type | Nominal Biperiden Conc. (ng/mL) | Analyte Response (Area) | IS Response (Area) | Analyte/IS Response Ratio |

| Calibrant 1 | 0.5 | 5,120 | 101,500 | 0.050 |

| Calibrant 2 | 1.0 | 10,350 | 102,100 | 0.101 |

| Calibrant 3 | 5.0 | 52,100 | 103,300 | 0.504 |

| Calibrant 4 | 25.0 | 254,500 | 101,900 | 2.498 |

| Calibrant 5 | 50.0 | 511,200 | 102,500 | 4.987 |

| QC Low | 1.5 | 15,450 | 102,300 | 0.151 |

| QC Mid | 20.0 | 206,800 | 102,900 | 2.010 |

| QC High | 40.0 | 412,500 | 103,500 | 3.986 |

| Unknown Sample | ? | 18,760 | 101,700 | 0.184 |

A primary reason for using a stable isotope-labeled internal standard such as this compound is to correct for matrix effects. kcasbio.com Matrix effects are the alteration (suppression or enhancement) of ionization of a target analyte caused by co-eluting compounds from the sample matrix (e.g., plasma, urine, or tissue homogenates). youtube.comwaters.com These effects are a significant source of variability and inaccuracy in LC-MS-based bioanalysis and can be difficult to predict or control. waters.com

Table 2: Hypothetical Impact of Matrix Effects on Analyte Response With and Without Internal Standard Normalization

| Sample Matrix | Analyte Response (No IS) | % Signal Suppression | IS Response | Analyte/IS Ratio | % Deviation from True Value (Ratio) |

| Solvent Standard | 100,000 | 0% | 100,000 | 1.00 | 0.0% |

| Plasma Lot A | 75,000 | 25% | 74,500 | 1.01 | +1.0% |

| Plasma Lot B | 55,000 | 45% | 55,800 | 0.99 | -1.0% |

| Hemolyzed Plasma | 40,000 | 60% | 39,500 | 1.01 | +1.0% |

| Lipemic Plasma | 62,000 | 38% | 61,000 | 1.02 | +2.0% |

Role in Impurity Profiling and Method Development for Biperiden and Related Substances

Impurity profiling—the identification and quantification of impurities in a new drug substance—is a critical aspect of pharmaceutical development and manufacturing to ensure the quality, safety, and efficacy of the final product. chromatographyonline.comnih.gov this compound, as a labeled version of a known European Pharmacopoeia (EP) impurity, plays a significant role in the comprehensive analytical activities surrounding Biperiden. veeprho.comrxnchem.com Its applications extend beyond bioanalysis to include the development of stability-indicating assays and the characterization of the drug's impurity profile. nih.govpsu.edu

The development and validation of robust analytical methods are required to separate and quantify the active pharmaceutical ingredient (API) from any process-related impurities or degradation products. sysrevpharm.orgresearchgate.net For Biperiden, various high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) methods have been developed. nih.govbas.bgresearchgate.netresearchgate.netnih.gov

In this context, this compound serves as an invaluable tool. During method development, it can be used as a marker to ensure that the chromatographic conditions achieve adequate separation between Biperiden and Impurity B. chromatographyonline.com In method validation, it is used as a reference standard to confirm the identity of Impurity B and to assess key validation parameters such as specificity, accuracy, and precision for the quantification of this specific impurity. sysrevpharm.org Having a well-characterized, labeled standard for a known impurity allows for more rigorous validation and provides a higher degree of confidence in the method's ability to monitor the quality of Biperiden. psu.edu A recent GC-MS method developed for therapeutic drug monitoring of Biperiden in plasma explicitly utilized Biperiden-d5 as the internal standard for validation. nih.gov

Table 3: Example Validation Parameters for an Impurity Assay Using this compound

| Validation Parameter | Test Description | Acceptance Criteria | Hypothetical Result |

| Specificity | Analyze blank, placebo, Biperiden API, and Impurity B standard (labeled/unlabeled) | No interference at the retention time of Impurity B. | Pass |

| Linearity | Analyze Impurity B standard over a range (e.g., 0.05% to 0.5% of API conc.) | Correlation coefficient (r²) ≥ 0.99 | r² = 0.9995 |

| Accuracy / Recovery | Spike API with known amounts of Impurity B at different levels | Recovery between 90.0% and 110.0% | 98.5% - 103.2% |

| Precision (Repeatability) | Six replicate analyses of a single sample | Relative Standard Deviation (RSD) ≤ 5.0% | 2.1% |

| Limit of Quantitation (LOQ) | Determine the lowest concentration quantifiable with acceptable precision/accuracy | Signal-to-Noise ratio ≥ 10 | 0.05% of API conc. |

During the chemical synthesis of a drug substance like Biperiden, side reactions or incomplete conversions can lead to the formation of process-related impurities. xjtu.edu.cnsemanticscholar.org The synthesis of Biperiden involves multiple steps where isomers and other related substances can be formed. google.comgoogle.com For instance, the starting material, 1-(bicyclo[2.2.1]hept-5-en-2-yl)ethanone, can exist as both exo and endo isomers, and only the exo-isomer pathway leads to the desired Biperiden product. google.com

The identification and characterization of these impurities are crucial for process optimization and quality control. nih.gov When an unknown peak is detected in a new batch of Biperiden API at a retention time similar to that of Impurity B, a labeled standard like this compound can be used for definitive identification. By spiking the sample with the labeled standard and analyzing it via LC-MS, chemists can confirm if the unknown peak co-elutes with the standard and shares the same fragmentation pattern (with the expected mass shift), thus confirming its identity as Impurity B. This process is essential for controlling impurities and ensuring batch-to-batch consistency.

Stability-indicating analytical methods are designed to measure the drug substance in the presence of its degradation products. nih.gov These methods are developed using forced degradation studies, where the drug is exposed to harsh conditions such as acid, base, oxidation, heat, and light to generate potential degradants. researchgate.net Studies have investigated the degradation pathway of Biperiden under oxidative and acidic conditions. researchgate.netresearchgate.net

If Impurity B is identified as a potential degradation product, this compound can be used to track its formation under various stress conditions. By adding a known amount of the labeled standard to stability samples over time, analysts can accurately quantify the increase in the concentration of the non-labeled Impurity B. This provides critical information on the rate and pathway of degradation, helping to establish appropriate storage conditions and shelf-life for the drug product. nih.gov

Table 4: Hypothetical Stability Study Data for Biperiden Degradation

| Stress Condition | Time Point | % Impurity B Detected (vs. Initial API) |

| Control (25°C/60% RH) | 0 Months | < 0.05% |

| 3 Months | < 0.05% | |

| 6 Months | 0.06% | |

| Acid Hydrolysis (0.1N HCl, 60°C) | 0 Hours | < 0.05% |

| 4 Hours | 0.15% | |

| 8 Hours | 0.32% | |

| Oxidative (3% H₂O₂, RT) | 0 Hours | < 0.05% |

| 24 Hours | 0.45% | |

| 48 Hours | 0.88% |

Contributions to Pharmacokinetic and Metabolic Studies of Biperiden and its Analogs

The introduction of deuterium atoms into a molecule, a process known as deuteration, can subtly alter its physicochemical properties. medchemexpress.com While not intended to enhance therapeutic efficacy in the case of an impurity standard, this modification is invaluable for analytical purposes. This compound serves as an excellent internal standard in pharmacokinetic studies, allowing for the precise quantification of Biperiden in biological matrices. veeprho.com Its slightly increased mass due to the five deuterium atoms allows it to be distinguished from the non-deuterated Biperiden during mass spectrometric analysis, thereby improving the accuracy and reliability of the measurements. veeprho.com

Tracing Metabolic Pathways of Biperiden using Deuterated Analogs

A significant application of deuterated compounds like this compound lies in their ability to act as tracers for elucidating metabolic pathways. medchemexpress.cn When a drug is administered, it undergoes various chemical transformations in the body, leading to the formation of metabolites. Identifying these metabolites is a critical step in drug development.

By using a deuterated analog, researchers can more easily track the fate of the parent compound. The unique mass signature of the deuterated molecule and its subsequent metabolites allows for their clear identification amidst a complex biological background. While specific studies detailing the use of this compound for tracing Biperiden's metabolic pathways are not extensively published, the principle is well-established in pharmaceutical sciences. osti.gov For instance, studies on other drugs have demonstrated that deuterium substitution can help in identifying whether metabolism occurs at the site of deuteration. osti.gov If a metabolite is found without the deuterium label, it indicates that a metabolic reaction has occurred at that specific position.

This technique provides invaluable insights into how and where Biperiden is metabolized in the body, helping to build a comprehensive metabolic map. nih.gov Understanding the full metabolic profile of a drug is essential for assessing its safety and potential for drug-drug interactions. drugbank.com

Investigation of Kinetic Isotope Effects on Biperiden Metabolism

The substitution of hydrogen with deuterium can lead to a phenomenon known as the kinetic isotope effect (KIE). nih.gov This effect arises because the carbon-deuterium (C-D) bond is stronger and has a lower zero-point energy than the carbon-hydrogen (C-H) bond. youtube.com Consequently, breaking a C-D bond requires more energy and thus can proceed at a slower rate than breaking a C-H bond, if this bond cleavage is the rate-determining step of a reaction. youtube.comyoutube.com

In the context of drug metabolism, which is often catalyzed by enzymes like the cytochrome P450 system, the KIE can be a powerful tool for mechanistic studies. nih.gov If the metabolism of Biperiden involves the cleavage of a C-H bond at a position that is deuterated in this compound, a decrease in the rate of metabolism at that site would be expected.

Challenges and Future Directions in Deuterated Pharmaceutical Impurity Research

Addressing Isotopic Impurities in Deuterated Reference Standards

Deuterated reference standards are crucial for the accurate quantification of deuterated active pharmaceutical ingredients (APIs) and their metabolites in biological samples. veeprho.comaptochem.com However, the presence of isotopic impurities, including unlabeled or partially labeled versions of the drug, can significantly impact the reliability of bioanalytical assays.

The presence of unlabeled drug impurities in a deuterated internal standard can lead to inaccurate quantification in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS). aptochem.comsigmaaldrich.com These impurities can interfere with the signal of the analyte, leading to an overestimation or underestimation of its concentration. clearsynth.com This is particularly problematic in pharmacokinetic studies where precise concentration measurements are essential for determining a drug's absorption, distribution, metabolism, and excretion (ADME) profile. medchemexpress.com

To mitigate the impact of isotopic impurities, stringent qualification and characterization of deuterated reference standards are imperative. nih.gov This involves a comprehensive assessment of the standard's chemical and isotopic purity.

Key aspects of this characterization include:

Determination of Isotopic Distribution: Quantifying the percentage of molecules with the desired number of deuterium (B1214612) atoms versus those with fewer or no deuterium atoms. cerilliant.com

Identification and Quantification of Unlabeled Impurities: Identifying any non-deuterated or partially deuterated related substances. nih.gov

Positional Isomer Analysis: Confirming that the deuterium atoms are located at the intended positions within the molecule.

Advanced analytical techniques are necessary for this level of characterization. While standard methods like liquid chromatography-mass spectrometry (LC/MS) and nuclear magnetic resonance (NMR) are used, they may not always be sufficient to precisely determine the location and quantity of deuterium. nih.gov

Evolving Regulatory Expectations for Deuterated Impurity Standards

Regulatory agencies, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established rigorous guidelines for the control of impurities in pharmaceutical products. aquigenbio.comnih.gov While specific guidelines for deuterated impurities are still evolving, the expectation is that they will be treated with the same level of scrutiny as other impurities. nih.govnih.gov

There is a growing push for the harmonization of impurity standards across different regulatory bodies to streamline the drug development process for pharmaceutical companies operating globally. aquigenbio.com A significant concern for the industry is that regulatory agencies might apply existing guidelines, such as ICH Q3A, to isotopologues and isotopomers, treating them as standard impurities. nih.gov This could create challenges in meeting specifications, as the level of isotopic impurities often depends on the purity of the deuterium source materials. nih.gov

The International Consortium for Innovation & Quality in Pharmaceutical Development has formed a working group to address the challenges associated with isotropic impurities in deuterated APIs, aiming to develop practical solutions for analytical, toxicological, and regulatory issues. nih.gov

Expanding Applications of Deuterated Impurities in Drug Discovery and Development

The use of deuterated compounds is expanding beyond simply improving the pharmacokinetic properties of existing drugs. uniupo.itacs.org Deuterated standards, including impurities like rel-Biperiden EP impurity B-d5, are finding broader applications in the drug discovery and development process.

Key application areas include:

Metabolic Probes: Deuterated compounds are used to trace the metabolic pathways of drugs in the body, helping to identify and characterize metabolites. researchgate.net

Internal Standards in Bioanalysis: Deuterated analogs of drugs and their impurities are the preferred internal standards for quantitative bioanalysis using mass spectrometry, ensuring accuracy and precision. aptochem.comclearsynth.comnih.gov

Mechanism of Action Studies: By selectively deuterating specific sites on a molecule, researchers can gain insights into the drug's mechanism of action and its interaction with biological targets. musechem.com

Early-Stage Drug Discovery: Deuteration is now being integrated into the early stages of drug discovery to address potential pharmacokinetic issues from the outset. nih.gov

The availability of high-quality deuterated impurity standards is essential for all these applications, enabling more robust and reliable data to be generated throughout the drug development lifecycle.

Q & A

Q. What protocols validate the long-term stability of This compound in biological matrices (e.g., plasma, CSF)?

- Methodological Answer : Spike known concentrations into fresh/frozen matrices and analyze recovery rates over time. Assess matrix effects via post-column infusion studies. Stability thresholds (e.g., ±15% deviation from baseline) should align with FDA Bioanalytical Method Validation guidelines. Report degradation kinetics using Arrhenius equations for predictive modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.